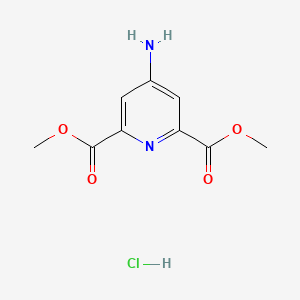
Dimethyl4-aminopyridine-2,6-dicarboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H11ClN2O4 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting dimethyl ester is then subjected to aminolysis using ammonia or an amine to introduce the amino group at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and substituted pyridines .
Applications De Recherche Scientifique
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group at the 4-position of the pyridine ring can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 4-formylpyridine-2,6-dicarboxylate
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
Uniqueness
Dimethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride is unique due to the presence of both ester and amino functional groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C9H11ClN2O4 |
|---|---|
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
dimethyl 4-aminopyridine-2,6-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2;/h3-4H,1-2H3,(H2,10,11);1H |
Clé InChI |
RMRFTDSXQXQGCM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)

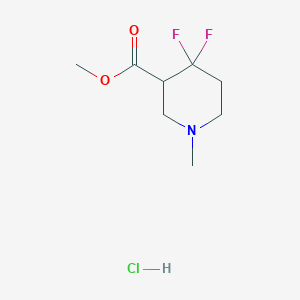
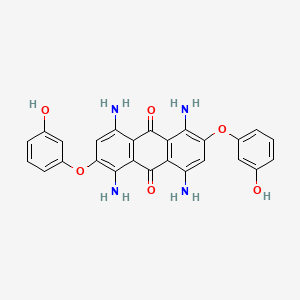
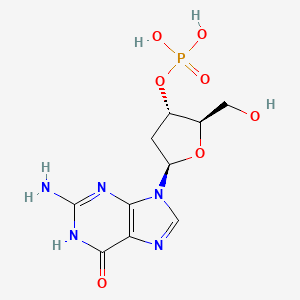
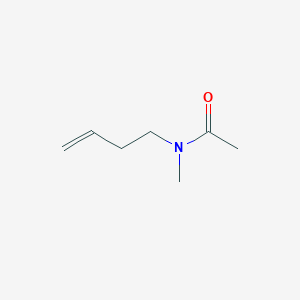

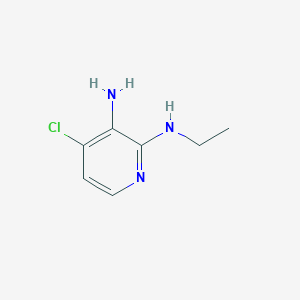
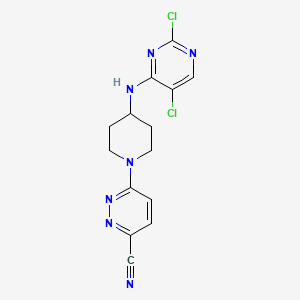
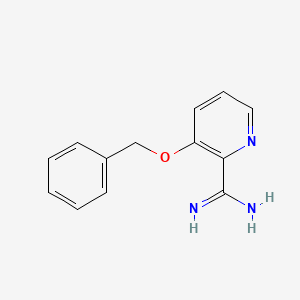
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
